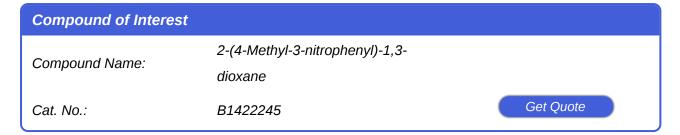


Technical Guide: Spectroscopic Profile of 2-(4-Methyl-3-nitrophenyl)-1,3-dioxane

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane** is not readily available in the public domain based on the conducted searches. The data presented herein is a hypothetical, yet chemically reasonable, projection based on the analysis of structurally similar compounds. This guide is intended for research and informational purposes.

Chemical Structure and Properties

2-(4-Methyl-3-nitrophenyl)-1,3-dioxane is a heterocyclic organic compound. Its structure consists of a 1,3-dioxane ring attached to a 4-methyl-3-nitrophenyl group. The electron-withdrawing nature of the nitro group and the steric and electronic effects of the methyl group on the phenyl ring, combined with the conformational properties of the dioxane ring, are expected to define its chemical reactivity and spectroscopic characteristics.

Caption: Molecular structure of the target compound.

Projected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(4-Methyl-3-nitrophenyl)-1,3-dioxane**.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.95	d	1H	Ar-H (H-2)
~ 7.60	dd	1H	Ar-H (H-6)
~ 7.35	d	1H	Ar-H (H-5)
~ 5.60	S	1H	O-CH-O (H-acetal)
~ 4.30	t	2H	O-CH2 (axial)
~ 3.95	m	2H	O-CH ₂ (equatorial)
~ 2.60	S	3H	Ar-CH₃
~ 2.10	m	1H	C-CH2-C (axial)
~ 1.45	d	1H	C-CH2-C (equatorial)

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~ 148.5	Ar-C (C-NO ₂)
~ 140.0	Ar-C (C-acetal)
~ 135.0	Ar-C (C-CH ₃)
~ 132.0	Ar-CH (C-6)
~ 127.5	Ar-CH (C-5)
~ 123.0	Ar-CH (C-2)
~ 100.5	O-CH-O (acetal carbon)
~ 67.0	O-CH ₂
~ 25.0	C-CH ₂ -C
~ 20.0	Ar-CH₃



Table 3: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H Stretch
~ 2960 - 2850	Medium	Aliphatic C-H Stretch
~ 1530	Strong	Asymmetric NO ₂ Stretch
~ 1350	Strong	Symmetric NO ₂ Stretch
~ 1200 - 1000	Strong, Multiple Bands	C-O Stretch (acetal)
~ 830	Strong	C-N Stretch

Table 4: Predicted Mass Spectrometry Data (EI-MS)

m/z	Predicted Intensity (%)	Assignment
223	40	[M] ⁺ (Molecular Ion)
222	100	[M-H] ⁺
164	60	[M - OCH ₂ CH ₂ CH ₂ O] ⁺
134	30	[C7H4NO2] ⁺
118	50	[M - NO2 - C3H6O]+

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of the title compound.

Synthesis Protocol: Acid-Catalyzed Acetalization

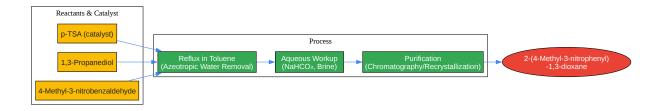
This procedure is adapted from the synthesis of similar nitro-substituted phenyl dioxolanes.[1] [2] The reaction involves the condensation of 4-methyl-3-nitrobenzaldehyde with 1,3-propanediol.

• Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-methyl-3-nitrobenzaldehyde (1.0 eq.), 1,3-propanediol (1.2 eq.),



and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

- Solvent Addition: Add a suitable solvent for azeotropic water removal, such as toluene or benzene, to the flask.
- Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 3-5 hours).
- Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing the organic layer with a saturated sodium bicarbonate solution, followed by a brine wash.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization.



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Caption: Workflow for the synthesis of the target compound.

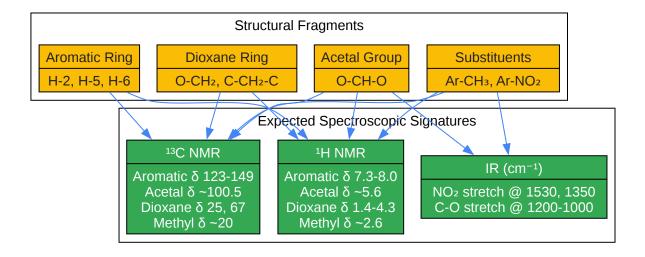
Spectroscopic Analysis Protocols



- NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The purified solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an Electron Ionization (EI) source to determine the exact mass of the molecular ion and confirm the elemental composition.

Logical Relationships in Spectroscopy

The interpretation of the spectroscopic data relies on correlating specific structural features of the molecule with their expected signals.



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Caption: Correlation of molecular fragments to spectral data.



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References

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- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-(3-Nitrophenyl)-1,3-dioxolane [orgspectroscopyint.blogspot.com]
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